molecular formula C9H7F3INO2 B13179863 2,2,2-trifluoroethyl N-(2-iodophenyl)carbamate

2,2,2-trifluoroethyl N-(2-iodophenyl)carbamate

Cat. No.: B13179863
M. Wt: 345.06 g/mol
InChI Key: RWMJELCKBGHWMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoroethyl N-(2-iodophenyl)carbamate is an organic compound with the molecular formula C9H7F3INO2 and a molecular weight of 345.06 g/mol This compound is characterized by the presence of trifluoroethyl and iodophenyl groups, which impart unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(2-iodophenyl)carbamate typically involves the reaction of 2-iodoaniline with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to yield the desired carbamate . The reaction can be represented as follows:

2-Iodoaniline+2,2,2-Trifluoroethyl chloroformate2,2,2-Trifluoroethyl N-(2-iodophenyl)carbamate\text{2-Iodoaniline} + \text{2,2,2-Trifluoroethyl chloroformate} \rightarrow \text{this compound} 2-Iodoaniline+2,2,2-Trifluoroethyl chloroformate→2,2,2-Trifluoroethyl N-(2-iodophenyl)carbamate

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-(2-iodophenyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products depend on the nucleophile used (e.g., azides, cyanides).

    Oxidation: Iodine-containing oxidized products.

    Reduction: Reduced forms of the compound, potentially altering the trifluoroethyl group.

Scientific Research Applications

2,2,2-Trifluoroethyl N-(2-iodophenyl)carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(2-iodophenyl)carbamate involves its interaction with molecular targets through its functional groups. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets. These interactions can modulate biological pathways, making the compound useful in various biochemical studies .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethyl N-(2-fluorophenyl)carbamate
  • 2,2,2-Trifluoroethyl N-(2,5-xylyl)carbamate
  • 2,2,2-Trifluoroethyl N-(2,5-dimethoxyphenyl)carbamate

Uniqueness

2,2,2-Trifluoroethyl N-(2-iodophenyl)carbamate is unique due to the presence of both trifluoroethyl and iodophenyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and potential for halogen bonding, which are not commonly found in other similar compounds .

Properties

Molecular Formula

C9H7F3INO2

Molecular Weight

345.06 g/mol

IUPAC Name

2,2,2-trifluoroethyl N-(2-iodophenyl)carbamate

InChI

InChI=1S/C9H7F3INO2/c10-9(11,12)5-16-8(15)14-7-4-2-1-3-6(7)13/h1-4H,5H2,(H,14,15)

InChI Key

RWMJELCKBGHWMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)OCC(F)(F)F)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.